molecular formula C13H20NO5PS B15177837 Phosphocarb CAS No. 126069-54-3

Phosphocarb

Cat. No.: B15177837
CAS No.: 126069-54-3
M. Wt: 333.34 g/mol
InChI Key: CFGPESLNPCIKIX-UHFFFAOYSA-N
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Description

. It is used in agriculture to control pests and improve crop yields.

Preparation Methods

Phosphocarb can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of O-ethyl O-[2-hydroxyphenyl] S-propyl phosphorothioate with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Phosphocarb undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phosphoric acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of phosphine derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy or propylthio groups are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phosphocarb has several scientific research applications:

Mechanism of Action

Phosphocarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Phosphocarb is unique compared to other similar compounds due to its specific chiral structure and mode of action. Similar compounds include:

  • Amidothioate
  • Fenamiphos
  • Fosthiazate
  • Imicyafos
  • Isamidofos
  • Trifenofos

These compounds also contain a chiral phosphorus atom and are used as pesticides, but they differ in their chemical structures and specific applications .

Properties

CAS No.

126069-54-3

Molecular Formula

C13H20NO5PS

Molecular Weight

333.34 g/mol

IUPAC Name

[2-[ethoxy(propylsulfanyl)phosphoryl]oxyphenyl] N-methylcarbamate

InChI

InChI=1S/C13H20NO5PS/c1-4-10-21-20(16,17-5-2)19-12-9-7-6-8-11(12)18-13(15)14-3/h6-9H,4-5,10H2,1-3H3,(H,14,15)

InChI Key

CFGPESLNPCIKIX-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OCC)OC1=CC=CC=C1OC(=O)NC

Origin of Product

United States

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